Potassium trifluoro(organo)borates are a class of organoboron compounds characterized by the presence of a negatively charged trifluoroborate group (BF3-) associated with a potassium cation (K+) and an organic substituent. These compounds represent a valuable alternative to other organoboron reagents, such as boronic acids and esters, due to their enhanced stability, ease of preparation, and distinct reactivity. []
Potassium trifluoro(organo)borates are typically synthesized by reacting an organoboron precursor, such as a boronic acid or ester, with potassium hydrogen fluoride (KHF2). [] This reaction results in the substitution of the organic group on the boron atom with fluorine atoms, forming the trifluoroborate anion.
For example, potassium trifluoro(vinyl)borates can be synthesized through a palladium-catalyzed coupling reaction between potassium trifluoro(vinyl)borates and diazonium salts. [] This method allows for the facile introduction of perfluorinated tails onto aromatic rings.
Another example involves the synthesis of 3-cyclic ether methyl trifluoro-potassium borate, an important medicinal compound. The synthesis involves several steps, starting with the addition reaction of 2-cyclic ether olefin and borane, followed by quenching with pinacol. The resulting 3-cyclic ether-based pinacol boric acid ester undergoes proton removal and reaction with chlorobromomethane to yield 3-cyclic ether methyl pinacol boric acid ester. The final step involves reacting the latter with potassium bifluoride to obtain the desired 3-cyclic ether methyl trifluoro-potassium borate. []
For instance, potassium trifluoro(allyl)borates readily participate in palladium-catalyzed allylation reactions with various electrophiles, including tosylimines and sulfonylimines, affording homoallylic amines and branched allylic products, respectively. [, ] The palladium-catalyzed boronation of vinyl cyclopropanes, vinyl aziridines, and allyl acetates using tetrahydroxydiboron in the presence of a specific pincer complex catalyst leads to the formation of allylboronic acids, which can be further converted into useful trifluoro(allyl)borates or allyl boronates. []
Furthermore, potassium trifluoro(organo)borates engage in rhodium-catalyzed additions to α,β-unsaturated systems, such as esters and ketones, providing efficient access to valuable structural motifs. [, ] They can also act as sources of difluoro(organo)boranes, which are highly reactive intermediates in various synthetically useful transformations. []
The mechanism of action of potassium trifluoro(organo)borates in chemical reactions often involves transmetalation with a transition metal catalyst. [, ] This process transfers the organic group from the boron atom to the metal center, generating a new organometallic species that can subsequently undergo further reactions.
For example, in palladium-catalyzed allylation reactions, potassium trifluoro(allyl)borates undergo transmetalation with the palladium catalyst to form an η1-allylpalladium complex, which then reacts with the electrophile. [] The exact mechanism can vary depending on the specific reaction conditions and the nature of the reactants and catalyst.
Potassium trifluoro(organo)borates are generally air- and moisture-stable solids, making them easy to handle and store. [] They exhibit good solubility in polar solvents, such as water, methanol, and dimethylformamide (DMF), while being poorly soluble in non-polar solvents like hexane and diethyl ether.
a) Organic Synthesis: Their remarkable stability, functional group tolerance, and versatility in cross-coupling reactions have made them invaluable reagents in organic synthesis. They provide access to a wide range of complex molecules with diverse structures and functionalities, which are highly sought after in medicinal chemistry and materials science. [, , , , , , , , , ]
b) Medicinal Chemistry: Their ability to form inhibitors of serine proteases, such as alpha-chymotrypsin and trypsin, has been explored in medicinal chemistry. [] They exhibit reversible competitive inhibition, indicating potential for developing therapeutic agents targeting these enzymes. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: